
5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through a cyclization reaction. This can be achieved by reacting an o-phenylenediamine derivative with a suitable carbonyl compound under acidic conditions.
Introduction of the Butylsulfamoyl Group: The next step involves the introduction of the butylsulfamoyl group. This can be accomplished by reacting the benzodiazole intermediate with butylsulfonyl chloride in the presence of a base such as triethylamine.
Sulfonation: The final step is the sulfonation of the benzodiazole ring to introduce the sulfonic acid group. This can be achieved by treating the intermediate with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfonamide, depending on the reducing agent and conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonates and sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It can be used as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
作用機序
The mechanism of action of 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid depends on its specific application. In biochemical assays, the compound may interact with specific enzymes or proteins, modulating their activity through binding interactions. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the butylsulfamoyl group can enhance lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
- 5-(methylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid
- 5-(ethylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid
- 5-(propylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid
Uniqueness
Compared to similar compounds, 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid has a longer alkyl chain in the sulfamoyl group, which can influence its solubility, lipophilicity, and overall chemical reactivity. This unique structural feature can make it more suitable for specific applications, such as in drug design where increased lipophilicity may enhance membrane permeability and bioavailability.
特性
分子式 |
C11H15N3O5S2 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
6-(butylsulfamoyl)-1H-benzimidazole-2-sulfonic acid |
InChI |
InChI=1S/C11H15N3O5S2/c1-2-3-6-12-20(15,16)8-4-5-9-10(7-8)14-11(13-9)21(17,18)19/h4-5,7,12H,2-3,6H2,1H3,(H,13,14)(H,17,18,19) |
InChIキー |
FXGUMFAOPHVWKH-UHFFFAOYSA-N |
正規SMILES |
CCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


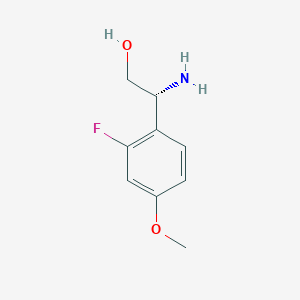
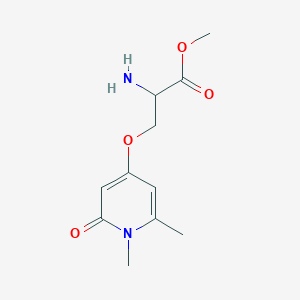
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B13547770.png)
![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis](/img/structure/B13547773.png)


![2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid](/img/structure/B13547791.png)
![3-bromo-1-(3-bromopyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B13547794.png)

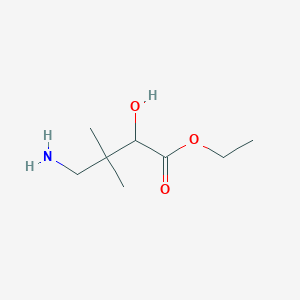
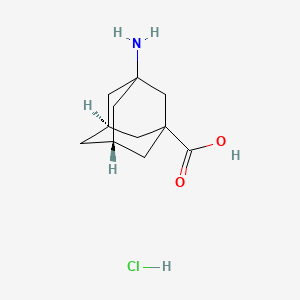
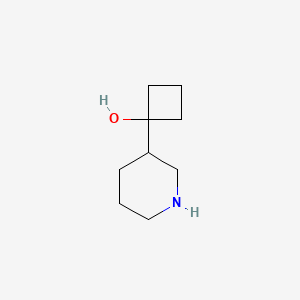
![1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride](/img/structure/B13547833.png)
![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13547836.png)
